UDP-3-O-acyl-GlcNAc (diammonium)

CAS No.:

Cat. No.: VC16633314

Molecular Formula: C31H59N5O19P2

Molecular Weight: 867.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H59N5O19P2 |

|---|---|

| Molecular Weight | 867.8 g/mol |

| IUPAC Name | [(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;azane |

| Standard InChI | InChI=1S/C31H53N3O19P2.2H3N/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);2*1H3/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1 |

| Standard InChI Key | PRDTXFWBGBDLLJ-GKTOLIBPSA-N |

| Isomeric SMILES | CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |

| Canonical SMILES | CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N |

Introduction

Chemical Structure and Molecular Characteristics

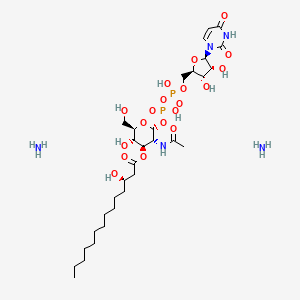

UDP-3-O-acyl-GlcNAc (diammonium) is characterized by a uridine diphosphate (UDP) moiety linked to an N-acetylglucosamine (GlcNAc) unit modified with an acyl chain at the 3-O position. The diammonium salt form enhances solubility, facilitating its use in enzymatic assays and structural studies. The IUPAC name, [(2R,3R,4R,5S,6R)-3-acetamido-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyphosphonic acid, reflects its complex stereochemistry and functional groups.

Table 1: Molecular Properties of UDP-3-O-acyl-GlcNAc (Diammonium)

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 867.8 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Enhanced in aqueous buffers |

| Key Functional Groups | UDP, GlcNAc, acyl chain |

The acyl chain, typically a 3-hydroxy fatty acid, is critical for membrane integration. For instance, Leptospira interrogans LpxA selectively incorporates R-3-hydroxylauroyl chains, while Escherichia coli LpxA prefers R-3-hydroxymyristoyl groups . This specificity arises from structural variations in the acyltransferase active sites, as revealed by X-ray crystallography .

Role in Lipid A Biosynthesis

Lipid A, the hydrophobic anchor of LPS, is synthesized via a conserved pathway in Gram-negative bacteria. UDP-3-O-acyl-GlcNAc (diammonium) is the first committed intermediate, formed by the transfer of a 3-hydroxyacyl chain from acyl carrier protein (ACP) to UDP-GlcNAc. This reaction is catalyzed by LpxA, a zinc-dependent acyltransferase . Subsequent steps involve deacetylation by LpxC, producing UDP-3-O-acyl-glucosamine, which is further modified to form the lipid A disaccharide backbone.

The structural integrity of the bacterial outer membrane depends on lipid A’s ability to form a dense, asymmetric bilayer. Modifications to the acyl chains, such as those mediated by UDP-3-O-acyl-GlcNAc (diammonium), influence membrane fluidity, permeability, and resistance to host antimicrobial peptides . For example, E. coli mutants with defective LpxA activity exhibit increased membrane permeability and susceptibility to hydrophobic antibiotics .

Enzymatic Synthesis and Inhibition Mechanisms

LpxA’s catalytic mechanism involves a conserved histidine-aspartate dyad that stabilizes the transition state during acyl transfer. Structural studies of L. interrogans LpxA (LiLpxA) complexed with UDP-3-N-(R-3-hydroxylauroyl)-GlcNAc3N reveal precise interactions between the enzyme’s hydrophobic pocket and the acyl chain . The GlcNAc3N moiety (where the 3-OH group is replaced by NH) is uniquely accommodated by LiLpxA’s active site, highlighting evolutionary adaptations to substrate specificity .

Table 2: Key Enzymatic Parameters of LpxA

| Parameter | E. coli LpxA | L. interrogans LpxA |

|---|---|---|

| Preferred Acyl Chain | R-3-hydroxymyristoyl | R-3-hydroxylauroyl |

| Substrate Specificity | UDP-GlcNAc | UDP-GlcNAc3N |

| Inhibitor Sensitivity | Oxazolines, Isoxazolines | Para-(benzoyl)-phenylalanine |

Inhibitors targeting LpxA or LpxC have emerged as promising antibacterial agents. Hydroxamic acid-based oxazolines and isoxazolines coordinate with the zinc ion in LpxA’s active site, blocking acyl transfer. Para-(benzoyl)-phenylalanine derivatives exhibit nanomolar inhibition constants against L. interrogans LpxA, demonstrating potential for treating leptospirosis.

Analytical Techniques for Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for characterizing UDP-3-O-acyl-GlcNAc (diammonium). - and -NMR provide detailed information on acyl chain orientation and glycosidic linkages, while electrospray ionization MS (ESI-MS) confirms molecular weight and purity . Crystallographic studies, such as those resolving LiLpxA at 2.10 Å resolution, offer atomic-level insights into enzyme-substrate interactions .

Table 3: Crystallographic Data for LiLpxA Complexes

| Parameter | LiLpxA (Apo) | LiLpxA/Substrate Complex |

|---|---|---|

| Resolution (Å) | 2.10 | 2.12 |

| R-value (%) | 21.7 | 19.8 |

| R-free (%) | 26.0 | 25.8 |

| Ligand Atoms | 0 | 6,604 |

These techniques collectively validate the compound’s role in lipid A biosynthesis and guide inhibitor design. For instance, the electron density maps of LiLpxA complexes confirm the positioning of the acyl chain within the enzyme’s hydrophobic cleft .

Structural Insights from Recent Research

The 2009 crystallographic analysis of LiLpxA provided groundbreaking insights into substrate selectivity. The enzyme’s active site accommodates UDP-GlcNAc3N through hydrogen bonds between the 3-NH group and Asp-129, a residue absent in E. coli LpxA . This finding explains why Leptospira utilizes UDP-GlcNAc3N despite its absence in E. coli’s metabolic repertoire .

Furthermore, molecular dynamics simulations reveal that the flexibility of the GlcNAc3N ring enables optimal positioning for acyl transfer. This plasticity is absent in rigid GlcNAc-bound enzymes, underscoring the evolutionary specialization of LiLpxA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume